Galn-ans

Description

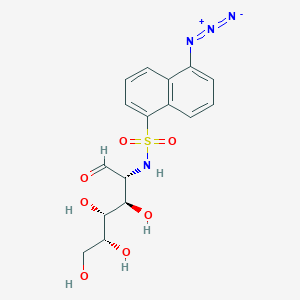

Structure

3D Structure

Properties

CAS No. |

140485-27-4 |

|---|---|

Molecular Formula |

C16H18N4O7S |

Molecular Weight |

410.4 g/mol |

IUPAC Name |

5-azido-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]naphthalene-1-sulfonamide |

InChI |

InChI=1S/C16H18N4O7S/c17-20-18-11-5-1-4-10-9(11)3-2-6-14(10)28(26,27)19-12(7-21)15(24)16(25)13(23)8-22/h1-7,12-13,15-16,19,22-25H,8H2/t12-,13+,15+,16-/m0/s1 |

InChI Key |

PZWKLBHJPXBTMP-XNISGKROSA-N |

SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)NC(C=O)C(C(C(CO)O)O)O)C(=C1)N=[N+]=[N-] |

Isomeric SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)C(=C1)N=[N+]=[N-] |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)NC(C=O)C(C(C(CO)O)O)O)C(=C1)N=[N+]=[N-] |

Synonyms |

GalN-ANS N-(1-azido-5-naphthalenesulfonyl)galactosamine |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies of D Galactosamine and Its Oligomers

Stereoselective Glycosylation Strategies for D-Galactosamine Linkages

Formation of 1,2-cis-Aminoglycosidic Linkages

C2-Azido Glycosyl Donor Strategies

C2-azido glycosyl donor strategies are a prominent approach in the synthesis of 2-amino-2-deoxy sugars, such as D-galactosamine. This method leverages the azido (B1232118) group at the C2 position, which acts as a non-participating group during glycosylation, thereby facilitating the formation of 1,2-trans glycosidic linkages. Following the glycosylation reaction, the azido group can be readily reduced to an amino group, which can then be acetylated to yield N-acetylated derivatives or further functionalized.

For instance, in the synthesis of specific oligosaccharides, C2-azido galactosyl donors have been employed to achieve α-selective glycosylations. The azido group's electronic properties and steric bulk can influence the reaction pathway, often favoring the formation of the desired anomer. This strategy is particularly useful when constructing complex glycans where the stereochemistry at the glycosidic bond is critical for biological activity. The subsequent reduction of the azido group to an amine, typically via hydrogenation, followed by N-acetylation, provides the N-acetylgalactosamine (GalNAc) residue, a common component in many biologically important glycoconjugates.

Chemoenzymatic Synthesis of D-Galactosamine-Containing Structures

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic methodologies to construct complex glycans. This approach often leverages the high specificity and efficiency of enzymes for certain glycosidic bond formations, while chemical methods are used for precursor synthesis, protecting group manipulations, or linkages that are difficult to achieve enzymatically.

Enzymatic Transferase-Mediated Glycosylations

Enzymatic transferase-mediated glycosylations utilize glycosyltransferases, a class of enzymes that catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated donor (e.g., a nucleotide sugar) to an acceptor molecule. These enzymes are renowned for their exquisite regio- and stereoselectivity, often producing a single anomer and linkage type, which is challenging to achieve purely by chemical means.

For D-galactosamine-containing structures, specific galactosyltransferases can transfer GalNAc from UDP-GalNAc (uridine diphosphate (B83284) N-acetylgalactosamine) to a suitable acceptor. For example, β1,4-galactosyltransferases can form β1,4-linkages, while α1,3-galactosyltransferases can create α1,3-linkages. The use of these enzymes bypasses the need for extensive protecting group chemistry and purification of anomeric mixtures, significantly streamlining the synthesis of complex glycans. Research has shown the general tolerance of galactosyltransferases toward UDP-galactosamine (UDP-GalN), which is not a commonly used sugar nucleotide donor, expanding their synthetic capability researchgate.net. This property has been harnessed to develop two-step chemoenzymatic strategies for synthesizing diverse glycans researchgate.net.

Integration of Chemical and Enzymatic Approaches

The integration of chemical and enzymatic approaches offers a powerful strategy for synthesizing complex D-galactosamine-containing glycans that are otherwise difficult to obtain. Chemical synthesis can be employed to prepare complex glycosyl donors or acceptors, or to form specific linkages that are not readily accessible via enzymatic reactions. Subsequently, enzymes can be utilized for highly selective glycosylation steps, particularly for forming specific anomeric linkages or for extending glycan chains in a stereo- and regioselective manner.

For instance, a chemical route might be used to synthesize a core oligosaccharide structure, which then serves as an acceptor for an enzymatic glycosylation catalyzed by a galactosyltransferase. This hybrid approach allows for the efficient production of structurally defined glycans, which are essential for studying their biological functions. An example of this integration is the development of a two-step chemoenzymatic strategy that utilizes the tolerance of galactosyltransferases towards UDP-GalN, enabling the diversification of compounds at the amino group of GalN researchgate.net. This approach has been used to access large numbers of structurally diverse glycans and derivatives, essential for functional glycomics researchgate.net.

Structural and Functional Elucidation of D Galactosamine in Complex Glycoconjugates and Polysaccharides

D-Galactosamine as a Constituent of Galactosaminogalactan (GAG)

Galactosaminogalactan (GAG) is an exopolysaccharide found in the cell wall and biofilm of various fungal species, notably the opportunistic human pathogen Aspergillus fumigatus. wikipedia.org It is a heteropolysaccharide primarily composed of α-1,4-linked galactose and N-acetylgalactosamine (GalNAc) residues. wikipedia.orgresearchgate.net The partial deacetylation of GalNAc to galactosamine (GalN) residues imparts a net positive charge to the polymer, which is crucial for its function. nih.gov

Structural Characterization of GAG Oligomers and Polymers

GAG is a linear polymer characterized by α-1,4 glycosidic bonds connecting its constituent monosaccharides: galactose, N-acetylgalactosamine, and galactosamine. wikipedia.orgnih.gov The arrangement of these sugar residues is random, classifying GAG as a heteroglycan. wikipedia.org Structural analyses, including NMR and molecular dynamics simulations, have revealed that GAG oligomers adopt an elongated and nearly straight conformation. nih.gov This structure is stabilized by inter-residue hydrogen bonds, including a non-conventional C-H···O hydrogen bond. nih.gov The C-2 substituents of the sugar rings, which include the amino and acetamido groups of galactosamine and N-acetylgalactosamine, are positioned almost perpendicular to the main chain of the oligosaccharide, making them available for interactions with other molecules. nih.gov

The deacetylation of N-acetylgalactosamine residues is a key structural feature of GAG. This modification is carried out by the secreted enzyme Agd3, rendering the polymer cationic. nih.gov This positive charge is essential for GAG's adhesion to the hyphal surface and its role in biofilm formation. nih.gov

Table 1: Structural Features of Galactosaminogalactan (GAG)

| Feature | Description |

| Composition | Galactose, N-acetylgalactosamine (GalNAc), Galactosamine (GalN) wikipedia.orgresearchgate.net |

| Linkage | Primarily α-1,4 glycosidic bonds wikipedia.org |

| Structure | Linear, heteroglycan wikipedia.orgnih.gov |

| Conformation | Elongated, nearly straight nih.gov |

| Key Modification | Deacetylation of GalNAc to GalN, resulting in a cationic polymer nih.gov |

Synthetic Access to Well-Defined GAG Fragments

To study the specific functions of GAG and its interactions with the host immune system, researchers have developed synthetic strategies to create well-defined GAG fragments. nih.govuniversiteitleiden.nl These chemical syntheses allow for the production of oligosaccharides with specific sequences and modifications, which is not possible through isolation from natural sources due to the polymer's heterogeneity. nih.gov

A key challenge in the synthesis of GAG fragments is the stereoselective formation of the α-1,4 glycosidic linkages. researchgate.net Advanced glycosylation methodologies, such as the use of di-tert-butylsilylidene (DTBS) protected building blocks, have been successfully employed to achieve high α-selectivity. researchgate.netnih.gov This approach has enabled the assembly of a library of GAG fragments, including those containing α-galactose, α-galactosamine, and α-N-acetylgalactosamine linkages. nih.gov These synthetic oligosaccharides are invaluable tools for investigating the biosynthesis of GAG and for probing its biological activities. universiteitleiden.nl

Role of GAG in Fungal Cell Wall Architecture and Interactions

GAG is a critical component of the fungal cell wall and plays a multifaceted role in the pathogenesis of fungal infections. nih.gov It is secreted by actively growing hyphae and binds to their surface, forming a protective sheath that contributes to the extracellular matrix of biofilms. nih.govmdpi.com

The adhesive properties of GAG are essential for the formation and integrity of biofilms. mdpi.com The cationic nature of deacetylated GAG facilitates its attachment to the negatively charged surfaces of hyphae. nih.gov Beyond its structural role, GAG is a key virulence factor that modulates the host immune response. nih.govnih.gov It can mask other cell wall components, such as β-1,3-glucans, from recognition by host immune cells. wikipedia.org GAG has also been shown to induce neutrophil apoptosis and reduce inflammation, contributing to the fungus's ability to evade the host's defenses. wikipedia.orgnih.gov The galactosamine subunits within GAG are believed to be crucial for these immunomodulatory effects. nih.gov

D-Galactosamine in Pel Polysaccharides

The Pel polysaccharide is a key structural component of the biofilm matrix in the bacterium Pseudomonas aeruginosa, an opportunistic pathogen. nih.govnih.gov Similar to GAG, Pel is a cationic exopolysaccharide containing amino sugars. nih.gov

Structural Features and Composition of Pel Polysaccharides

The precise structure of the Pel polysaccharide has been a subject of ongoing research. Initial analyses suggested it was a glucose-rich polymer. plos.org However, more recent and detailed chemical analyses have revealed that Pel is primarily a linear polymer composed of α-1,4-linked N-acetylgalactosamine (GalNAc) and N-acetylglucosamine (GlcNAc). nih.govresearchgate.net A significant feature of Pel is the partial de-N-acetylation of its monosaccharide units, which results in the presence of galactosamine (GalN) and glucosamine (GlcN) residues. researchgate.netbiorxiv.org This deacetylation confers a positive charge to the polysaccharide. nih.gov

Studies have shown that the cell-free form of Pel is predominantly composed of dimeric repeats of galactosamine and N-acetylgalactosamine. researchgate.netbiorxiv.org The biosynthesis of Pel is governed by the pel operon, which includes genes encoding the proteins responsible for polymerization and transport of the polysaccharide across the bacterial membranes. nih.govfrontiersin.org

Table 2: Composition and Structural Characteristics of Pel Polysaccharide

| Feature | Description |

| Primary Composition | N-acetylgalactosamine (GalNAc), N-acetylglucosamine (GlcNAc) nih.gov |

| Modified Residues | Galactosamine (GalN), Glucosamine (GlcN) from de-N-acetylation researchgate.net |

| Primary Linkage | α-1,4 glycosidic bonds researchgate.net |

| Overall Structure | Linear polymer biorxiv.org |

| Charge | Cationic due to partial de-N-acetylation nih.gov |

Development of Synthetic Chemistry for Pel Oligosaccharides

The synthesis of well-defined Pel oligosaccharides is crucial for understanding the structure-function relationships of this important biofilm component. frontiersin.orgnih.gov Synthetic access to these molecules allows for detailed studies of Pel's biosynthesis, its interactions with other matrix components like extracellular DNA (eDNA), and its role in antibiotic resistance. nih.govfrontiersin.org

The chemical synthesis of Pel fragments presents challenges due to the need for stereoselective formation of α-glycosidic linkages for both galactosamine and glucosamine derivatives. frontiersin.org Synthetic strategies have been developed that utilize di-tert-butylsilylidene (DTBS) protected GalN and GlcN building blocks, which facilitate completely cis-selective glycosylation reactions. frontiersin.orgnih.gov These methods have enabled the assembly of a library of Pel oligosaccharides, including heptasaccharides with varying placements of glucosamine residues within a poly-galactosamine chain. frontiersin.org These synthetic fragments are valuable tools for probing the biological functions of the Pel polysaccharide and may have applications as diagnostic tools or components of glycoconjugate vaccines. frontiersin.orgnih.gov

Significance of Pel in Bacterial Biofilm Formation

The Pel polysaccharide is a critical component of the extracellular matrix in the biofilms of several bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa. plos.orgsemanticscholar.org Biofilms are structured communities of microorganisms encased in a self-produced matrix, which provides adhesion, structural integrity, and protection. nih.gov The Pel polysaccharide plays a dual role in these communities, acting as both a primary structural scaffold and a protective agent. plos.orgsemanticscholar.org

Structurally, recent studies have revealed that Pel is a linear polymer composed predominantly of a dimeric repeat of α-1,4-linked D-galactosamine (GalN) and N-acetyl-D-galactosamine (GalNAc). nih.govnih.gov It is synthesized as a polymer of N-acetyl-D-galactosamine and then partially de-N-acetylated in the periplasm, which confers a positive charge to the polysaccharide. researchgate.net This cationic nature allows Pel to cross-link with extracellular DNA (eDNA), another key matrix component, contributing to the assembly and stability of the biofilm. researchgate.netasm.org

The functional significance of Pel varies between different strains of P. aeruginosa. In the PA14 strain, Pel is crucial for initiating and maintaining cell-to-cell interactions, serving as the primary structural scaffold for the biofilm community. plos.orgasm.org Deletion of the pel genes in this strain leads to a severe deficiency in biofilm formation. plos.org Conversely, in the PAO1 laboratory strain, the Psl polysaccharide is the primary structural component, and the loss of Pel has little impact on biofilm development. plos.orgnih.gov This highlights the functional redundancy of exopolysaccharides in biofilm formation, where one can compensate for the absence of another. nih.govudayton.edu

Beyond its structural role, Pel provides a protective advantage to the biofilm. It enhances resistance to aminoglycoside antibiotics, a function that is observed only in biofilm populations and not in free-swimming (planktonic) cells. plos.orgsemanticscholar.org The expression of the pel gene cluster is significantly enhanced during biofilm growth compared to planktonic cultures, underscoring its importance in the biofilm lifestyle. plos.orgsemanticscholar.org Pel, along with Psl, also plays a key role in the tolerance to oxidative stress agents like UVA radiation and hydrogen peroxide. nih.gov

D-Galactosamine in Mammalian Glycoconjugates

D-galactosamine, primarily in its N-acetylated form (N-acetyl-D-galactosamine or GalNAc), is a fundamental monosaccharide in the structure of numerous mammalian glycoconjugates. themedicalbiochemistrypage.org It is a key constituent of glycoproteins, glycolipids, and proteoglycans, where it participates in a wide array of biological processes, from cell-cell communication to structural support of tissues. wikipedia.orgyoutube.com

O-Glycosylation Pathways Involving GalNAc (Mucin-Type O-Glycans)

One of the most prevalent forms of protein modification is mucin-type O-glycosylation, a process initiated by the attachment of GalNAc to the hydroxyl group of serine or threonine residues on a protein. nih.govnih.govresearchgate.net This initial step is catalyzed by a large family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) within the Golgi apparatus. nih.govresearchgate.netcreative-proteomics.com The resulting GalNAc-Ser/Thr structure is known as the Tn antigen. nih.govnih.gov

This initial monosaccharide can be extended into a variety of complex oligosaccharide chains, forming different core structures. kegg.jp The synthesis of these cores is the basis for the immense diversity of O-glycans.

Core 1 (also known as the T antigen) is the most common O-glycan structure, formed by the addition of a galactose (Gal) residue to the GalNAc (Galβ1-3GalNAc). nih.gov

Core 2 is created by adding an N-acetylglucosamine (GlcNAc) to the GalNAc of the Core 1 structure. nih.gov

Core 3 is formed by adding a GlcNAc residue directly to the initial GalNAc (GlcNAcβ1-3GalNAc). nih.gov

Core 4 is generated by the addition of a second GlcNAc to the GalNAc of the Core 3 structure. nih.gov

These core structures can be further elongated with other sugars like fucose and sialic acid, creating complex, branched glycans. kegg.jp Heavily O-glycosylated proteins are termed mucins, which are major components of mucus and play protective and lubricating roles on epithelial surfaces. creative-proteomics.com The dense arrangement of these O-glycans forces the protein into an extended, "bottle brush" conformation. nih.gov

| Core Structure | Synthetic Enzyme(s) | Resulting Structure |

| Tn Antigen | ppGalNAc-Ts | GalNAcα1-Ser/Thr |

| Core 1 (T Antigen) | C1GALT1 (T-synthase) | Galβ1-3GalNAcα1-Ser/Thr |

| Core 2 | C2GnT1-3 | GlcNAcβ1-6(Galβ1-3)GalNAcα1-Ser/Thr |

| Core 3 | B3GNT6 | GlcNAcβ1-3GalNAcα1-Ser/Thr |

Involvement in Glycolipids and Glycoproteins

Beyond its role in mucin-type O-glycans, D-galactosamine (as GalNAc) is a constituent of other glycoproteins and is also found in glycolipids, which are lipids with an attached carbohydrate. nih.gov

Gangliosides are a class of glycosphingolipids that contain one or more sialic acid residues. wikipedia.org They are particularly abundant in the nervous system, where they are embedded in the plasma membrane and play roles in cell signal transduction. wikipedia.orgfrontiersin.org The oligosaccharide chains of many complex gangliosides are built upon a core structure that includes GalNAc. For example, the biosynthesis of the major brain gangliosides (GM1, GD1a, GD1b, and GT1b) involves the addition of a GalNAc residue to the GM3 or GD3 ganglioside precursors. frontiersin.orgresearchgate.net For instance, the structure of the GM2 ganglioside is characterized by a terminal GalNAc residue attached to the galactose of the GM3 core. researchgate.net

In general glycoproteins, GalNAc serves as the linking sugar in O-glycosylation, connecting the glycan chain to the protein backbone. wikipedia.org This modification is vital for a multitude of protein functions, including proper folding, stability, and cell-surface interactions. glycodepot.com The presence of D-galactosamine is therefore integral to the structure and function of a vast range of molecules that mediate critical biological events. wikipedia.org

Advanced Research Applications of D Galactosamine Modified Nanomaterials

D-Galactosamine for Targeted Delivery Systems (Chemical Aspects)

Conjugation to Polymeric Carriers and Frameworks

The conjugation of D-galactosamine to various polymeric carriers and frameworks is a widely explored strategy to enhance the specificity and efficacy of nanomaterial-based systems. This approach leverages the biocompatibility and versatile properties of polymers to create sophisticated delivery vehicles.

Polymeric nanoparticles are frequently utilized as carriers for therapeutic agents, with their composition and structure being tunable to control drug release and improve stability fishersci.ca. Poly(ethylene glycol) (PEG) is a widely used hydrophilic and biocompatible polymer for preparing polymer-drug conjugates, as it can increase drug solubility, prolong circulation, and reduce immunogenicity sigmaaldrich.com. D-Galactosamine has been successfully conjugated to PEG-based systems, such as galactosamine-modified polyethylene (B3416737) glycol-polylactic acid (Gal-PEG-PLA) micelles, which have been designed to improve the oral absorption of hydrophobic drugs like curcumin (B1669340) researchgate.net. These micelles demonstrated sustained release properties and enhanced intestinal permeation and cellular uptake in epithelial cells researchgate.net.

Biodegradable polyesters like poly(lactic-co-glycolic acid) (PLGA) and poly(lactic acid) (PLA) are also commonly employed due to their high biocompatibility and biodegradability fishersci.casigmaaldrich.comresearchgate.net. For instance, N-oleoyl-D-galactosamine modified PLGA nanoparticles have been developed to improve the oral bioavailability of compounds fishersci.ca.

Dendrimers, such as polyamidoamine (PAMAM) dendrimers, offer favorable characteristics for drug delivery, including enhanced drug loading and improved aqueous solubility uni.lu. Galactosamine surface modification of PAMAM dendrimers has been shown to further reduce their toxicity profile uni.lu. These modified dendrimers have been engineered to carry potent anticancer agents, like curcumin derivatives, for targeted drug delivery to HCC uni.lu.

Chitosan (B1678972), a natural hydrophilic cationic polysaccharide, is another prominent polymeric carrier known for its excellent mucoadhesion and penetration properties researchgate.net. pH-responsive micelles based on D-galactosamine-modified chitosan conjugated with doxorubicin (B1662922) have been developed to target HepG2 cells and facilitate drug release in the low pH environment characteristic of tumors wikidata.org.

Beyond traditional polymeric nanoparticles, D-galactosamine has also been incorporated into metal-organic frameworks (MOFs). For example, N-acetyl-D-galactosamine modified MOFs have been fabricated to carry anticancer drugs like sorafenib (B1663141) and glucose oxidase, aiming to inhibit the growth and pulmonary metastasis of liver cancer stem cells through targeted chemotherapy and starvation therapy wikidata.org.

Table 1: Examples of D-Galactosamine Modified Polymeric Carriers

| Polymeric Carrier Type | D-Galactosamine Modification | Encapsulated Drug/Cargo | Research Outcome/Application | Source |

| Poly(ethylene glycol)-Poly(lactic acid) (PEG-PLA) micelles | Galactosamine-modified | Curcumin (CUR) | Enhanced oral absorption, sustained release, improved intestinal permeation and cellular uptake researchgate.net. | researchgate.net |

| PAMAM Dendrimers | Galactosamine-anchored | Curcumin Derivative (CDF) | Targeted drug delivery to Hepatocellular Carcinoma (HCC) cells with high affinity to ASGPR uni.lu. | uni.lu |

| Chitosan-based micelles | Galactosamine-modified | Doxorubicin (DOX) | pH-responsive targeting of HepG2 cells, increased toxicity in HepG2 cells compared to normal cells wikidata.org. | wikidata.org |

| Metal-Organic Frameworks (MOFs) | N-acetyl-galactosamine modified | Sorafenib, Glucose Oxidase | Targeted chemotherapy and starvation therapy for metastatic HCC, inhibiting growth and pulmonary metastasis wikidata.org. | wikidata.org |

| Albumin Nanoparticles | Galactosamine-conjugated | Doxorubicin (Dox) | Enhanced cellular uptake and cytotoxicity in comparison to non-targeted particles uni.lufishersci.ca. | uni.lufishersci.ca |

Strategies for Ligand Presentation and Recognition (e.g., ASGPR targeting)

The primary strategy for ligand presentation in D-galactosamine modified nanomaterials revolves around exploiting the high affinity of D-galactosamine residues for the asialoglycoprotein receptor (ASGPR). ASGPR is a transmembrane protein abundantly expressed on the surface of hepatocytes and is significantly overexpressed in hepatocellular carcinoma (HCC) cells, making it an ideal target for liver-specific drug delivery wikidata.orgwikipedia.orgmims.comfishersci.casci-hub.se.

The recognition process involves the specific binding of D-galactosamine (or related sugar residues like N-acetylgalactosamine or galactose) to ASGPR, which subsequently triggers receptor-mediated endocytosis uni.luwikidata.orgfishersci.cawikipedia.orgfishersci.casci-hub.sescilit.com. This mechanism allows for the precise and efficient internalization of D-galactosamine-modified nanomaterials into target cells, minimizing off-target effects and enhancing drug accumulation at the disease site wikidata.orgfishersci.ca.

Research findings consistently demonstrate the effectiveness of this targeting strategy. Studies have shown that nanoparticles without D-galactosamine modification exhibit only minimal internalization into hepatoma cells, whereas D-galactosamine-modified nanoparticles lead to high targeting to hepatic tumors and facilitate their cellular uptake wikipedia.org. For instance, galactosamine-targeted doxorubicin-loaded albumin nanoparticles showed increased cellular uptake and cytotoxicity compared to non-targeted particles uni.lu. Similarly, galactosamine-conjugated micelles loaded with paclitaxel (B517696) exhibited better drug internalization, cytotoxicity, and induction of cell cycle arrest in hepatoma cells compared to their non-galactosamine counterparts uni.lu.

The specificity of ASGPR-mediated uptake has been confirmed through competitive uptake studies, where the presence of free galactose effectively competes for and saturates ASGPR, thereby reducing the internalization of ligand-anchored nanoparticles fishersci.ca. This highlights the receptor-specific nature of the D-galactosamine-ASGPR interaction.

Beyond drug delivery, D-galactosamine modification also plays a role in enhancing the efficacy of diagnostic and theranostic agents. Galactose-modified selenium nanoparticles, for instance, have been developed for targeted delivery of doxorubicin to HCC, demonstrating effective cellular uptake in HepG2 cells primarily through clathrin-mediated endocytosis scilit.com. These nanoparticles also showed significant activity in inducing apoptosis in HepG2 cells in vitro and exhibited excellent antitumor efficacy in vivo with no apparent damage to major organs scilit.com.

Table 2: Key Aspects of Ligand Presentation and ASGPR Recognition

| Aspect | Description | Research Findings/Mechanism | Source |

| Target Receptor | Asialoglycoprotein Receptor (ASGPR) | Highly expressed on hepatocytes and HCC cells (e.g., HepG2 cells express ~76,000 ASGPRs/cell) uni.luwikidata.orgwikipedia.orgmims.comfishersci.casci-hub.se. | uni.luwikidata.orgwikipedia.orgmims.comfishersci.casci-hub.se |

| Ligand Recognition | Specific binding of D-galactosamine, N-acetylgalactosamine, or galactose residues to ASGPR. | ASGPR recognizes and binds D-galactose and N-acetylgalactosamine residues with high specificity and efficiency wikidata.orgwikipedia.orgfishersci.casci-hub.se. | wikidata.orgwikipedia.orgfishersci.casci-hub.se |

| Internalization Mechanism | Receptor-mediated endocytosis, primarily clathrin-mediated endocytosis. | D-galactosamine-modified nanoparticles are internalized into cells through clathrin-mediated endocytosis uni.lufishersci.cascilit.com. | uni.lufishersci.cascilit.com |

| Enhanced Cellular Uptake | Significant increase in internalization of D-galactosamine-modified nanoparticles compared to non-modified ones. | Galactosamine-modified nanoparticles lead to high targeting and facilitate cellular uptake in hepatoma cells uni.luwikidata.orgfishersci.cawikipedia.orgscilit.com. | uni.luwikidata.orgfishersci.cawikipedia.orgscilit.com |

| Improved Therapeutic Efficacy | Enhanced accumulation of therapeutic agents in target cells, leading to better anti-tumor activity. | Doxorubicin and paclitaxel-loaded galactosamine-modified nanoparticles/micelles showed increased cytotoxicity and anti-tumor effects uni.luwikidata.orgscilit.com. | uni.luwikidata.orgscilit.com |

| Specificity Confirmation | Competitive inhibition studies using free galactose. | Excess free galactose effectively competes for ASGPR, reducing the uptake of ligand-anchored nanoparticles fishersci.ca. | fishersci.ca |

Theoretical and Computational Chemistry Approaches in D Galactosamine Research

Molecular Dynamics Simulations of D-Galactosamine Oligomers

Molecular Dynamics (MD) simulations are indispensable tools for exploring the dynamic behavior and conformational landscapes of D-galactosamine oligomers, providing detailed insights into their flexibility, inter-residue interactions, and three-dimensional architectures in solution.

Conformational Analysis and Inter-residue Contacts

MD simulations have been extensively employed to characterize the conformational preferences of D-galactosamine-containing structures. For instance, studies on β(1-3)-N-acetyl-D-galactopyranosamine homopolymers have revealed a flexible structure capable of adopting both left- and right-handed helical elements in solution. In the solid state, it is suggested that these polysaccharides form ordered helices or potentially multiple helical structures with strong interchain interactions, contributing to their highly insoluble nature. wikipedia.org

Further investigations into Gal, GalN, and N-acetyl-D-galactosamine (GalNAc) oligomers have demonstrated that these molecules typically adopt elongated, almost straight structures. These conformations are significantly stabilized by a network of inter-residue hydrogen bonds, including non-conventional C-H···O hydrogen bonds between H5 of residue (i + 1) and O3 of residue (i). fishersci.filabsolu.ca This specific hydrogen bonding pattern is crucial for maintaining the structural integrity of the oligomers. The computed conformational distribution around each glycosidic linkage in these oligomers is consistently close to identical. fishersci.fi

A key finding from these analyses is that the C-2 substituents (such as hydroxyl, N-acetyl, or amino groups) are positioned almost perpendicular to the oligosaccharide main chain axis. This orientation exposes these groups to the bulk solvent, making them readily available for interactions with biological partners like antibodies or enzymes. fishersci.filabsolu.ca

The analysis of inter-molecular hydrogen bonds in MD simulations, often using cut-offs for donor-acceptor distances and angles, helps to identify the specific interactions that stabilize these conformations. For example, in GalNAc-GlcA (1→4-linked) disaccharides, the number of intra-molecular hydrogen bonds was observed to increase with the level of sulfation, indicating dynamic hydrogen bonding networks.

Insights into Three-Dimensional Architectures

MD simulations provide critical insights into the three-dimensional architectures of D-galactosamine oligomers, revealing how their spatial arrangements influence their biological functions. The agreement between MD, Nuclear Magnetic Resonance (NMR), and Quantum Mechanical (QM) data has been highlighted in studies revealing the stacked structures of Galactosaminogalactans (GAGs), which are stabilized by inter-residue hydrogen bonds. fishersci.filabsolu.ca

The precise positioning of the C-2 substituents, almost perpendicular to the longitudinal axis of the oligosaccharide structure and alternating on either side, is a significant architectural feature. This arrangement is believed to optimize their interaction with binding partners, such as biomachinery enzymes or antibodies. labsolu.ca

In broader protein studies, MD simulations are often combined with experimental techniques like Small-Angle X-ray Scattering (SAXS) to construct comprehensive structural models and characterize the conformational heterogeneity of oligomeric states. This integrated approach allows for a detailed understanding of how oligomers behave as rigid, helical structures in solution, with flexible linker regions facilitating the extension of substrate-binding domains.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are powerful quantum mechanical methods employed to investigate the electronic structure, spectroscopic properties, and reaction mechanisms involving D-galactosamine.

Electronic Properties and Spectroscopic Predictions

DFT calculations are routinely used for the structural optimization of D-galactosamine and its derivatives, providing insights into their equilibrium geometries. Beyond structure, DFT enables the prediction of various electronic properties, including molecular electrostatic potential (MEP), which highlights electron-dense and electron-poor regions, crucial for understanding intermolecular interactions. Furthermore, DFT is instrumental in predicting vibrational properties, yielding theoretical Infrared (IR) and Raman spectra, as well as Nuclear Magnetic Resonance (NMR) shielding tensors and spin-spin coupling constants. These theoretical spectroscopic data are often compared with experimental results to validate computational models and provide deeper interpretations of experimental observations. For instance, Generalized Anisotropic Isotropic Orbital-Density Functional Theory (GIAO-DFT) methods have been used to calculate expected H5 proton chemical shifts in oligosaccharides, showing excellent agreement with experimental NMR data. labsolu.ca

Time-Dependent DFT (TDDFT) extends DFT to the excited states, making it a primary tool for predicting electronic absorption spectra, such as UV-Vis. TDDFT calculations can determine excitation energies, oscillator strengths (which indicate the probability of a transition), and the charge-transfer character of electronic excitations. This allows researchers to understand how molecules absorb light and how their electronic structure changes upon excitation. For example, TDDFT calculations have been used to interpret the electronic absorption spectra of various complexes in both gas and aqueous phases, often showing good agreement with experimental values. The use of electronic descriptors derived from ground-state DFT calculations has been shown to be effective in predicting accurate spectroscopic properties at a higher level of TDDFT theory.

Reaction Mechanism Elucidation in Synthesis

DFT calculations are invaluable for elucidating the mechanisms of chemical reactions involving D-galactosamine, particularly in synthetic pathways. They can provide detailed information about transition states, activation energies, and the stereochemical outcomes of reactions.

For example, DFT calculations have been successfully applied to understand the stereoselectivity of nucleophilic addition reactions to cyclic N-acyliminium ions, which are intermediates in the synthesis of disubstituted piperidine (B6355638) derivatives. The computational results, including the calculation of Gibbs free energies for pseudo-equatorial and pseudo-axial conformations, have been found to be fully consistent with low-temperature NMR analyses, confirming the conformations of these N-acyliminium ions and supporting proposed reaction mechanisms.

Computational studies also assist in the development of new synthetic methodologies for D-galactosamine-containing glycosides. By evaluating various reaction parameters and the influence of protecting groups and coumarin (B35378) acceptors, DFT can help predict glycosylation diastereoselectivity trends, guiding the design of more efficient and selective synthetic routes. This understanding is crucial for overcoming challenges in synthesizing complex glycoconjugates, such as those with poor participating groups like 2-acetamido.

Computational Studies of Host-Guest Interactions Involving D-Galactosamine

Computational chemistry is a powerful approach for investigating host-guest interactions involving D-galactosamine, providing detailed insights into the non-covalent forces that govern molecular recognition and binding. These studies are crucial for understanding the behavior of D-galactosamine in biological systems and for designing novel supramolecular assemblies.

Computational methods are adept at identifying and characterizing the dominant binding interactions within host-guest complexes, including electrostatic interactions, hydrogen bonding, and dispersion forces. These interactions collectively contribute to the stability and selectivity of the complex.

Specific examples include studies on the interactions of unprotected D-galactosamine with cyclochiral resorcin labsolu.caarenes. These investigations, often conducted in the gas phase using techniques like nano-ESI-FT-ICR mass spectrometry, allow for the suppression of solvent interference, enabling a clearer understanding of the intrinsic non-covalent interaction networks. Such studies have probed the selectivity of these receptors for amino-sugars and the dynamic interconversion of protonated D-galactosamine anomeric mixtures within the experimental timeframe. The central role of water mediation in anomer discrimination has also been highlighted in these computational and experimental combined studies.

Another notable example involves cucurbituril (B1219460) (CB), which has shown a specific ability to discriminate between D-glucosamine and D-galactosamine by selectively trapping their α-anomers. Computational analyses, often integrated with spectroscopic and calorimetric data, are used to determine binding stoichiometries, thermodynamic parameters, and the structural details of the encapsulated guest within the host cavity. For instance, DFT calculations and Interacting Quantum Atoms (IQA) analysis can confirm inclusion phenomena and suggest the major role of van der Waals interactions in complexation. Gas-phase studies can also provide a theoretical basis for elucidating host-guest-solvent interactions by correlating gas-phase host-guest structures with solution-phase configurations.

Anomer Discrimination and Binding Specificity

Anomer discrimination and binding specificity are critical aspects of carbohydrate recognition, and computational studies have significantly advanced the understanding of these phenomena for D-Galactosamine.

Host-Guest Interactions and Anomer Preference: Host molecules, such as cucurbit cdutcm.edu.cnuril (CB cdutcm.edu.cn), have demonstrated a remarkable ability to discriminate between D-glucosamine and D-galactosamine by selectively trapping their α-anomers nih.govacs.org. This α-preference, observed in solution through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, can surprisingly be reversed when the stability of the host-guest complexes is calculated in the gas phase nih.govacs.org. This reversal underscores the central role of water mediation in anomer discrimination, as the inclusion of several water molecules can significantly lower the binding free energy of the α-CB cdutcm.edu.cn complex, altering the stability ranking observed in the gas phase nih.govacs.org. Computational work is actively being pursued to further disentangle the structural differences of these aggregates and the influence of solvent effects nih.govacs.org.

Molecular Imprinting and Epimeric Selectivity: Beyond host-guest systems, molecular imprinting techniques have yielded polymers with high degrees of both anomeric and epimeric selectivity for sugar compounds, including D-galactosamine derivatives nih.gov. For instance, polymers imprinted with p-nitrophenyl-α-D-galactoside can achieve near-baseline resolution in separating α and β anomers in High-Performance Liquid Chromatography (HPLC) assays nih.gov. The epimeric selectivity is also notable; a polymer imprinted with octyl-α-D-glucoside showed significantly higher affinity for methyl-α-D-glucoside compared to methyl-α-D-mannoside and methyl-α-D-galactoside, demonstrating the fine-tuned recognition capabilities of these materials nih.gov.

Lectin and Enzyme Specificity: Computational methods play a crucial role in defining the binding specificities of glycan-binding proteins (GBPs) and enzymes. Tools like GlycanMotifMiner utilize relative binding data from glycan microarrays to automatically reveal the glycan structural motifs recognized by GBPs, including those specific for D-galactosamine and N-acetyl-D-galactosamine acs.orgsemanticscholar.org. Molecular dynamics simulations have provided detailed insights into how lectins, such as those from the mushroom Agaricus bisporus (ABL), achieve selective recognition and discrimination between N-acetyl-D-galactosamine (GalNAc) and its epimer, N-acetyl-D-glucosamine (GlcNAc), based on subtle differences in hydroxyl group configuration conicet.gov.ar. Furthermore, biochemical, structural, and computational methods are employed to understand the mechanism of GalNAc-T1-mediated glycosylation, revealing how its dual lectin repeats influence substrate specificity and direct O-glycosylation to specific sites nih.gov.

Noncovalent Architectures and Kinetic Features

The study of noncovalent architectures and their kinetic features is essential for understanding the dynamic interactions of D-Galactosamine in various environments. Computational and experimental techniques are combined to probe these transient structures and their reactivity.

Gas-Phase Noncovalent Architectures: Proton-bound complexes of D-galactosamine (G) have been kinetically investigated in the gas phase using nano-electrospray ionization Fourier-transform ion cyclotron resonance (nano-ESI-FT-ICR) mass spectrometry nih.govacs.orgacs.org. This technique provides experimental evidence regarding the features of gaseous noncovalent architectures, free from the complicating effects of solvent interference nih.govacs.org. Resorcin fishersci.fiarenes have been proposed as alternative cavities to selectively encapsulate unprotected amino-sugars like D-galactosamine, forming distinct noncovalent aggregates nih.govacs.org.

Kinetic Behavior and Aggregate Types: Research has identified three distinct types of [C·H·G]+ aggregates (where C represents the cyclochiral resorcin fishersci.fiarene and G is D-galactosamine) based on their origin and reactivity: [C·H·G]ESI+, [C·H·G]GAS+, and [C·H·G]SOL+ nih.govacs.orgacs.org. The most reactive adducts, [C·H·G]ESI+, generated in the electrospray environment, undergo a ligand exchange reaction with competing partial isomerization to the unreactive [C·H·G]GAS+-type complexes nih.govacs.orgacs.org. The poorly reactive [C·H·G]SOL+ aggregates, on the other hand, form in solution over longer timescales nih.govacs.orgacs.org. These studies highlight that protonated D-galactosamine exists as an anomeric mixture that dynamically interconverts within the experimental timeframe, and the basicity of reacting amines can subtly tune the reactivity of these complexes nih.govacs.orgacs.org. Computational work is ongoing to further elucidate the structural differences among these aggregates nih.govacs.org.

Chirality Effect on Reactivity: Kinetic investigations have also explored the chirality effect on the reactivity of D-galactosamine complexes. For instance, studies involving proton-bound complexes of D-galactosamine with enantiomers of cyclochiral resorcin fishersci.fiarene and their reactions with chiral primary amines like (R)- and (S)-sec-butylamine have revealed a cyclochirality effect on reactivity. The enantioselectivity factor (ρ) and the ratio of reaction rates (ξ = k(R)/k(S)) provide quantitative measures of this chiral discrimination.

Table 1: Chirality Effect of sBuNH2 on [C·H·G]+ Complexes acs.org

| Host Population | ξ = k(R)/k(S) (t=0h solution) | ξ = k(R)/k(S) (t=24h solution, fast population) | ξ = k(R)/k(S) (t=24h solution, slow population) |

| CP,SH | 1.246 ± 0.11 | 1.151 ± 0.18 | 1.044 ± 0.11 |

| CM,RD | 1.230 ± 0.11 | 1.294 ± 0.18 | 1.515 ± 0.13 |

| CP,SD | 1.185 ± 0.10 | 1.183 ± 0.14 | 0.922 ± 0.08 |

| CM,RH | 1.235 ± 0.11 | 1.456 ± 0.22 | 1.135 ± 0.11 |

Note: CP,SH, CM,RD, CP,SD, and CM,RH refer to different enantiomers of the cyclochiral resorcin fishersci.fiarene host (C) with different isotopic labeling (H for hydrogen, D for deuterium) and chiral configurations (P for positive, M for negative, S for S-configuration, R for R-configuration). The 'fast' and 'slow' populations refer to different aggregate types with distinct kinetic behaviors.

Enzymatic and Biosynthetic Pathways Involving D Galactosamine

Enzymes Catalyzing D-Galactosamine Modifications

The structural diversity of D-galactosamine-containing molecules is achieved through the action of several classes of enzymes that add, remove, or modify sugar residues.

Glycosyltransferases are a large family of enzymes responsible for the synthesis of oligosaccharides, polysaccharides, and glycoconjugates. They catalyze the transfer of a monosaccharide moiety from an activated nucleotide sugar donor to a specific acceptor molecule, which can be a carbohydrate, lipid, or protein.

β1,3-Galactosyltransferases (β3GalTs) : This sub-family of enzymes catalyzes the transfer of galactose via a β1,3-linkage to a terminal N-acetylglucosamine (GlcNAc) residue. nih.govnih.gov This reaction creates the Type 1 chain structure (Galβ1-3GlcNAc), a precursor for various important glycan structures, such as the Lewis a epitope in plants. nih.gov While their primary substrate is GlcNAc, their activity is central to building the glycan chains where D-galactosamine and its derivatives can be incorporated or modified by other enzymes.

LgtD : The specific role of LgtD in relation to D-galactosamine is not extensively detailed in current literature. However, as a glycosyltransferase, it would be involved in the formation of glycosidic bonds, contributing to the elongation of polysaccharide chains that may contain D-galactosamine or its derivatives.

In the context of bacterial polysaccharides, specific glycosyltransferases are essential for polymer synthesis. For instance, the biosynthesis of the Pel polysaccharide in Pseudomonas aeruginosa involves PelF, the sole predicted glycosyltransferase encoded by the pel operon. montana.edu This enzyme is crucial for polymerizing the sugar subunits that include galactosamine derivatives.

While glycosyltransferases build up complex carbohydrates, glycoside hydrolases and deacetylases are involved in their modification and degradation.

Glycoside Hydrolases : These enzymes cleave glycosidic bonds. In the biosynthesis of galactosaminogalactan (GAG) in Aspergillus fumigatus, glycoside hydrolases such as Sph3 and Ega3 are paradoxically required for the synthesis of the polymer, suggesting a role in processing or remodeling the polysaccharide chain. nih.govsickkids.ca Sph3 has been classified into a new family of glycoside hydrolases, GH135. sickkids.ca

GAG Deacetylase : A critical modification of D-galactosamine-containing polysaccharides is the removal of acetyl groups. In A. fumigatus, the exopolysaccharide GAG is a linear heteropolymer of α-1,4-linked galactose and N-acetylgalactosamine (GalNAc). sickkids.canih.gov After synthesis and export to the extracellular space, GAG undergoes partial deacetylation by the secreted deacetylase Agd3. nih.govnih.gov This enzyme, a member of the carbohydrate esterase family 4 (CE4), removes acetyl groups from GalNAc residues to expose the primary amine of galactosamine (GalN). nih.gov This conversion is crucial, as it renders the GAG polymer polycationic, enabling it to adhere to anionic surfaces on the fungal cell wall and host tissues, a key step in biofilm formation and virulence. nih.gov

Biosynthesis of D-Galactosamine-Containing Polysaccharides

D-galactosamine is a key building block for several major polysaccharides that play structural and functional roles, particularly in microbial biofilms.

Galactosaminogalactan (GAG) is a critical component of the biofilm matrix in many fungal species, including the human pathogen Aspergillus fumigatus. nih.govwikipedia.org The biosynthetic pathway is encoded by a dedicated gene cluster. mdpi.com

The key steps in GAG biosynthesis are:

Precursor Synthesis : The activated sugar precursors, UDP-galactose and UDP-N-acetylgalactosamine (UDP-GalNAc), are synthesized in the cytosol from UDP-glucose and UDP-N-acetylglucosamine, respectively. This conversion is catalyzed by the UDP-glucose 4-epimerase, Uge3. nih.govwikipedia.org

Polymerization and Export : The monosaccharide units are then polymerized into a linear chain with α-1,4 glycosidic bonds. wikipedia.org This step is hypothesized to be mediated by a glycosyltransferase, Gtb3, which likely also facilitates the export of the polymer across the cell membrane. nih.govresearchgate.net

Extracellular Modification : Once secreted, the nascent polysaccharide, rich in GalNAc, is modified. The key modification is the deacetylation of GalNAc residues to galactosamine (GalN) by the deacetylase Agd3. nih.gov This process is essential for the polymer's adhesive properties. nih.gov Glycoside hydrolases like Sph3 may also be involved in processing the mature polymer. mdpi.comresearchgate.net

The table below summarizes the core enzymes involved in the GAG biosynthetic pathway in Aspergillus fumigatus.

| Enzyme/Protein | Gene | Function |

| UDP-glucose 4-epimerase | uge3 | Converts UDP-glucose and UDP-GlcNAc to UDP-galactose and UDP-GalNAc. nih.govwikipedia.org |

| Putative Glycosyltransferase | gtb3 | Hypothesized to polymerize sugar precursors and export the GAG chain. nih.gov |

| GAG Deacetylase | agd3 | Deacetylates GalNAc residues to GalN in the extracellular space. nih.govnih.gov |

| Glycoside Hydrolase | sph3 | Cleaves glycosidic bonds; required for GAG synthesis and processing. sickkids.camdpi.com |

| Glycoside Hydrolase | ega3 | Putative role in GAG synthesis and processing. sickkids.ca |

The Pel polysaccharide is another critical biofilm matrix component, notably studied in the bacterium Pseudomonas aeruginosa. It is a cationic polymer composed of 1,4-linked, partially acetylated glucosamine and galactosamine residues. frontiersin.orgsickkids.canih.gov The machinery for its synthesis is encoded by the pelABCDEFG operon. sickkids.ca

Key components of the Pel biosynthetic machinery include:

PelF : The sole predicted glycosyltransferase in the operon, responsible for polymerizing the sugar units. montana.edu

PelD : An inner membrane protein that acts as a receptor for the secondary messenger cyclic dimeric GMP (c-di-GMP). Binding of c-di-GMP to PelD is thought to activate polysaccharide production, thus regulating biofilm formation post-translationally. sickkids.canih.gov

PelA : A multi-domain protein with both de-N-acetylase and hydrolase activities, involved in modifying the polysaccharide after synthesis. sickkids.ca

The ratio of galactosamine to glucosamine in the Pel polymer is approximately 5:1 or 6:1. frontiersin.orgnih.gov The positive charge, conferred by the deacetylated amine groups, allows Pel to cross-link with negatively charged molecules like extracellular DNA (eDNA) in the biofilm matrix. nih.gov

Metabolic Flux and Regulation of D-Galactosamine in Biological Systems

In mammalian systems, particularly the liver, D-galactosamine is metabolized through the Leloir pathway, which is primarily responsible for galactose metabolism. wikipedia.org The introduction of exogenous D-galactosamine can significantly alter the metabolic flux within hepatocytes.

The metabolic pathway proceeds as follows:

Phosphorylation : D-galactosamine is first phosphorylated by galactokinase to form galactosamine-1-phosphate. wikipedia.org

UDP-Sugar Formation : Galactosamine-1-phosphate then reacts with uridine (B1682114) triphosphate (UTP), a reaction catalyzed by UDP-galactose uridyltransferase, to produce UDP-galactosamine. wikipedia.org

A key regulatory aspect of this pathway becomes apparent under conditions of high D-galactosamine load. The rapid conversion of D-galactosamine into its UDP derivative effectively traps uridine in the form of UDP-galactosamine. This leads to a significant depletion of the cellular pool of UTP. wikipedia.org UTP is a critical high-energy molecule required for numerous cellular processes, including RNA synthesis and the formation of other UDP-sugars like UDP-glucose, which is essential for glycogen (B147801) synthesis. wikipedia.org

Emerging Research Directions and Future Perspectives in D Galactosamine Chemistry

Development of Novel Stereoselective Glycosylation Methodologies

The synthesis of complex glycans containing D-galactosamine residues often relies on stereoselective glycosylation reactions. Achieving precise control over anomeric selectivity (α or β linkage) and regioselectivity is paramount for constructing biologically relevant structures. Recent advancements in this area focus on developing novel methodologies that offer high efficiency, improved stereocontrol, and broader applicability.

One key aspect involves the design of new glycosyl donors and activators. Researchers are exploring various leaving groups and protecting group strategies to modulate reactivity and direct stereoselectivity. For instance, the use of di-tert-butylsilylidene protected D-galactosamine (GalN) building blocks has been shown to enable completely cis-selective glycosylation reactions, which is crucial for synthesizing specific polysaccharide structures like the Pel polysaccharide found in Pseudomonas aeruginosa biofilms frontiersin.orgfrontiersin.org. This methodology allows for the controlled assembly of complex oligosaccharides, offering a pathway to well-defined structures for biological studies frontiersin.org.

Furthermore, the development of catalytic glycosylation methods, including those employing Lewis acids or enzymatic approaches, is gaining traction. These methods aim to reduce the use of stoichiometric reagents, improve reaction efficiency, and provide greener synthetic routes. The challenge lies in achieving high yields and stereoselectivity under mild conditions, especially when dealing with the inherent complexity of amino sugars like D-galactosamine.

Engineering of D-Galactosamine-Based Glycan Libraries for Functional Glycomics

Functional glycomics seeks to understand the roles of glycans in biological processes by systematically synthesizing and analyzing defined glycan structures. D-Galactosamine-containing glycans are integral to many biological recognition events, including cell-cell adhesion, immune responses, and pathogen-host interactions. Engineering D-galactosamine-based glycan libraries is essential for deciphering these complex roles.

The construction of such libraries involves the systematic variation of D-galactosamine linkages, anomeric configurations, and the incorporation of other monosaccharides. For example, libraries featuring α-galactosamine and α-N-acetylgalactosamine residues have been constructed to study galactosaminogalactan (GAG), a cell wall component of Aspergillus fumigatus. These synthetic GAG fragments serve as indispensable tools for unraveling the mode of action of enzymes involved in GAG-biosynthesis universiteitleiden.nl. Similarly, the assembly of Pel-oligosaccharide libraries, which are composed of cis-linked galactosamine (GalN) and N-acetyl galactosamine (GalNAc), is critical for probing the biosynthesis machinery of this polysaccharide and for developing potential diagnostic tools or glycoconjugate vaccines frontiersin.orgfrontiersin.org.

These engineered glycan libraries facilitate high-throughput screening against target proteins, cells, or pathogens, providing insights into specific glycan-binding interactions. Data from such studies can reveal novel therapeutic targets or lead to the development of carbohydrate-based diagnostics and vaccines.

Integration of D-Galactosamine into Advanced Functional Materials

The unique chemical structure of D-galactosamine, with its multiple hydroxyl groups and a reactive amino group, makes it an attractive candidate for integration into advanced functional materials. These materials can exhibit tailored properties for applications in biomedicine, sensing, and catalysis.

One area of focus is the development of D-galactosamine-based hydrogels and other self-assembling materials. The inherent chirality of carbohydrates like D-galactosamine facilitates the asymmetric arrangement of self-assembling molecules, leading to the formation of fibrous supramolecular nanoarchitectures suitable for hydrogel formation acs.org. Researchers have explored the introduction of various functionalities, such as fluorenyl-9-methoxycarbonyl (Fmoc) or 4-nitrophenylmethoxycarbonyl (NPmoc) groups, to D-galactosamine to induce self-assembly behavior and create supramolecular hydrogelators acs.org. These materials can be designed to be responsive to external stimuli, such as reduction, offering potential for controlled drug delivery or biosensing applications acs.org.

Furthermore, D-galactosamine can be incorporated into polymeric scaffolds or surface coatings to impart specific biological recognition capabilities. For instance, materials functionalized with D-galactosamine residues could be used to mimic cell surface glycans, enabling targeted cell adhesion, tissue engineering, or the development of affinity-based separation technologies.

Interdisciplinary Research at the Interface of Synthetic Chemistry, Glycobiology, and Materials Science

The future of D-galactosamine chemistry lies in fostering robust interdisciplinary collaborations that bridge synthetic chemistry, glycobiology, and materials science. This integrated approach is crucial for translating fundamental discoveries into practical applications.

From a synthetic chemistry perspective, the demand for increasingly complex and diverse D-galactosamine-containing glycans necessitates the continuous development of innovative and efficient synthetic methodologies. This includes automation of glycan synthesis and the exploration of new enzymatic and chemoenzymatic approaches.

In glycobiology, engineered D-galactosamine-based tools and libraries will continue to be vital for elucidating the precise biological roles of these glycans in health and disease. This involves close collaboration with cell biologists, immunologists, and microbiologists to design relevant experiments and interpret complex biological data.

From a materials science standpoint, the integration of D-galactosamine into novel functional materials requires expertise in polymer chemistry, nanotechnology, and surface science. The design of materials with specific D-galactosamine presentation and responsive properties will open new avenues for biomedical devices, diagnostics, and regenerative medicine. The convergence of these disciplines promises to unlock the full potential of D-galactosamine chemistry, leading to breakthroughs in understanding fundamental biological processes and developing advanced technologies.

Q & A

Q. How to design a blinded, randomized controlled trial (RCT) for this compound?

- Methodology :

- Randomize subjects using block or stratified methods.

- Implement double-blinding with placebo controls.

- Predefine primary/secondary endpoints (e.g., tumor size reduction, biomarker levels) and adhere to CONSORT guidelines () .

Ethics & Reporting

Q. How to address ethical concerns in animal studies involving this compound?

Q. What criteria determine whether contradictory findings invalidate a hypothesis about this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.